molecular formula C8H5BrClNO2S B1414084 2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride CAS No. 1807028-48-3

2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride

Cat. No.: B1414084
CAS No.: 1807028-48-3
M. Wt: 294.55 g/mol
InChI Key: HYGKTRFYBCQNHC-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride is a sulfur-containing organic compound widely employed in various industrial and scientific applications. . This compound is notable for its unique structure, which includes a bromine atom, a cyano group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted benzene derivatives .

Scientific Research Applications

2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride: Similar in structure but with different positional isomers.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated aromatic compound used in pharmaceutical synthesis.

Uniqueness

2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-bromo-5-cyano-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)8(14(10,12)13)3-6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKTRFYBCQNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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